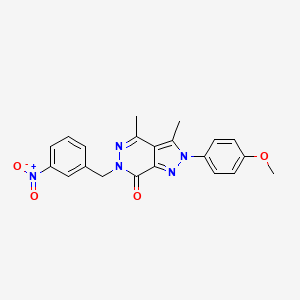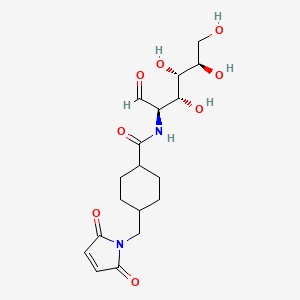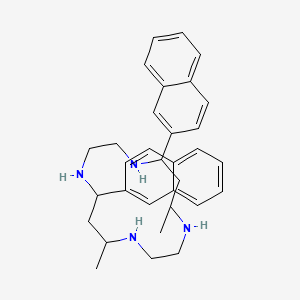
C.I. Acid green 27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Acid Green 27, also known as Acid Green 27, is an organic synthetic dye. It is commonly used in the textile industry for dyeing silk, wool, and nylon fabrics. The compound is known for its vibrant green color and is often used in various industrial applications due to its excellent dyeing properties .
Métodos De Preparación
C.I. Acid Green 27 is synthesized using 1,4-dihydroxyanthraquinone and 4-n-butylaniline as starting materials. The synthesis involves the partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid, followed by condensation with 4-n-butylaniline. The resulting product is then oxidized and sulfonated to obtain the final compound. The industrial production process includes neutralization, filtration, drying, and pulverization to yield the finished product .
Análisis De Reacciones Químicas
C.I. Acid Green 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The dye can undergo substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include zinc powder, hydrochloric acid, and various oxidizing agents. .
Aplicaciones Científicas De Investigación
C.I. Acid Green 27 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: It is used in diagnostic procedures and as a marker in certain medical tests.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the production of colored materials
Mecanismo De Acción
The mechanism of action of C.I. Acid Green 27 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding results in the visualization of cellular components in biological staining techniques. The dye’s molecular structure allows it to interact with various pathways, making it useful in different scientific applications .
Comparación Con Compuestos Similares
C.I. Acid Green 27 is unique compared to other similar compounds due to its specific dyeing properties and vibrant green color. Similar compounds include:
- Acid Green 25
- Reactive Orange 16
- Reactive Black 5
- Remazol Brilliant Blue R These compounds have different dyeing properties and applications, but C.I. Acid Green 27 stands out for its specific use in dyeing silk, wool, and nylon fabrics .
Propiedades
Fórmula molecular |
C34H32N2Na2O8S2 |
|---|---|
Peso molecular |
706.7 g/mol |
Nombre IUPAC |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
BOXAUJCFZBSNKZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)







![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

